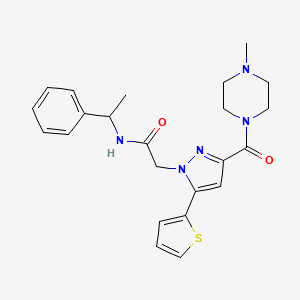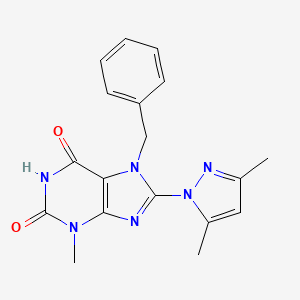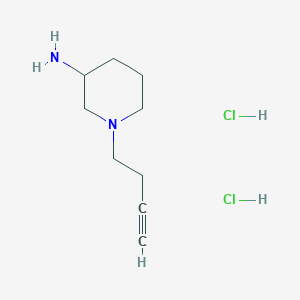
N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring and is often used in medicinal chemistry due to its stability and ability to participate in aromatic interactions.
Synthesis Analysis
The synthesis of compounds containing pyrrolidine and phenyl groups can be achieved through various methods. One common method is the Petasis reaction, which is a multi-component reaction involving an amine, an aldehyde, and a boronic acid .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The phenyl group, being planar, can engage in π-π stacking interactions.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure. For example, the presence of a pyrrolidine ring can enhance the solubility of the compound due to its polar nature .科学的研究の応用
Synthesis, Structure, and Potential Applications
N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid and its derivatives have been synthesized and studied for various applications. Zulfiqar et al. (2021) synthesized 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), structurally similar to this compound, and confirmed its structure using various spectroscopic methods. The study suggested potential anti-inflammatory and anti-cancer applications for PDP, hinting at similar possibilities for this compound derivatives (Zulfiqar et al., 2021).
Ertas et al. (2004) synthesized succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, examined its electrochemical properties, and discovered its potential in copolymerization and electrochromic applications (Ertas, Çırpan, & Toppare, 2004).
Biological Applications
Antimicrobial and Antitumor Properties
A number of studies have investigated the antimicrobial and antitumor properties of compounds related to this compound. Zareef et al. (2008) reported the synthesis of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones and highlighted their antimicrobial activity, indicating a potential for such compounds to act against various microbes (Zareef, Iqbal, & Arfan, 2008). Similarly, Hadizadeh et al. (2007) synthesized N-[4-(4-morpholinosulfonyl)-phenyl]-succinamides and demonstrated their antitumor potential (Hadizadeh et al., 2007).
Material Science and Catalysis
Electrochromic and Catalytic Properties
The dipyrrolyl monomer synthesized by Ertas et al. (2004), derived from this compound, showcased promising electrochromic properties, which could be applicable in the development of smart materials and electronic displays (Ertas, Çırpan, & Toppare, 2004).
Chanthateyanonth and Alper (2003) utilized succinamic acid in the formation of silica-immobilized tridentate palladium(II) complexes, which demonstrated high catalytic activity in the Heck reaction, a critical reaction in organic synthesis (Chanthateyanonth & Alper, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-oxo-4-(4-pyrrolidin-1-ylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQQTBFNOXQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B2805438.png)

![3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2805440.png)
![N-(2-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2805441.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2805444.png)
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide](/img/structure/B2805445.png)
